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molecular formula C8H11N5O3 B1146481 Acyclovir CAS No. 141294-79-3

Acyclovir

Cat. No. B1146481
M. Wt: 227.21 g/mol
InChI Key: MKUXAQIIEYXACX-CNRUNOGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04146715

Procedure details

To a mixture of acetic anhydride (1.2 ml) and p-toluenesulfonic acid (0.09 g) was added with stirring dioxolane (1.02 g) - caution, exothermic. The solution was allowed to cool for several minutes. Diacetylguanine (1.45 g) and dry toluene (9 ml) were added and the reaction mixture was stirred at reflux for 18 hr. and then allowed to cool to room temperature. The toluene was decanted off and the residue triturated several times with benzene. Methanol (10 ml) was added to the residue and evaporated under reduced pressure. To the residue was added 40% aqueous methylamine (10 ml) and the mixture heated on a steam bath for 20 min. The water and methylamine were removed under reduced pressure, ethanol (10 ml) was added and evaporated. The residue was thoroughly extracted with boiling methanol (700 ml total) and the combined extracts evaporated. The resulting solid was triturated with cold ethanol and then recrystallized from methanol to give 9-(2-hydroxyethoxymethyl)guanine (0.3 g).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Name
Diacetylguanine
Quantity
1.45 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:19]1[CH2:23][CH2:22][O:21][CH2:20]1.C([N:27](C(=O)C)[C:28]1[NH:29][C:30](=[O:37])[C:31]2[NH:32][CH:33]=[N:34][C:35]=2[N:36]=1)(=O)C>C1(C)C=CC=CC=1>[OH:19][CH2:23][CH2:22][O:21][CH2:20][N:34]1[CH:33]=[N:32][C:31]2[C:30](=[O:37])[NH:29][C:28]([NH2:27])=[N:36][C:35]1=2

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.09 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
1.02 g
Type
reactant
Smiles
O1COCC1
Step Three
Name
Diacetylguanine
Quantity
1.45 g
Type
reactant
Smiles
C(C)(=O)N(C=1NC(C=2NC=NC2N1)=O)C(C)=O
Name
Quantity
9 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool for several minutes
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hr
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The toluene was decanted off
CUSTOM
Type
CUSTOM
Details
the residue triturated several times with benzene
ADDITION
Type
ADDITION
Details
Methanol (10 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 40% aqueous methylamine (10 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated on a steam bath for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The water and methylamine were removed under reduced pressure, ethanol (10 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was thoroughly extracted with boiling methanol (700 ml total)
CUSTOM
Type
CUSTOM
Details
the combined extracts evaporated
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with cold ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
OCCOCN1C=2N=C(NC(C2N=C1)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 21.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04146715

Procedure details

To a mixture of acetic anhydride (1.2 ml) and p-toluenesulfonic acid (0.09 g) was added with stirring dioxolane (1.02 g) - caution, exothermic. The solution was allowed to cool for several minutes. Diacetylguanine (1.45 g) and dry toluene (9 ml) were added and the reaction mixture was stirred at reflux for 18 hr. and then allowed to cool to room temperature. The toluene was decanted off and the residue triturated several times with benzene. Methanol (10 ml) was added to the residue and evaporated under reduced pressure. To the residue was added 40% aqueous methylamine (10 ml) and the mixture heated on a steam bath for 20 min. The water and methylamine were removed under reduced pressure, ethanol (10 ml) was added and evaporated. The residue was thoroughly extracted with boiling methanol (700 ml total) and the combined extracts evaporated. The resulting solid was triturated with cold ethanol and then recrystallized from methanol to give 9-(2-hydroxyethoxymethyl)guanine (0.3 g).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Name
Diacetylguanine
Quantity
1.45 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:19]1[CH2:23][CH2:22][O:21][CH2:20]1.C([N:27](C(=O)C)[C:28]1[NH:29][C:30](=[O:37])[C:31]2[NH:32][CH:33]=[N:34][C:35]=2[N:36]=1)(=O)C>C1(C)C=CC=CC=1>[OH:19][CH2:23][CH2:22][O:21][CH2:20][N:34]1[CH:33]=[N:32][C:31]2[C:30](=[O:37])[NH:29][C:28]([NH2:27])=[N:36][C:35]1=2

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.09 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
1.02 g
Type
reactant
Smiles
O1COCC1
Step Three
Name
Diacetylguanine
Quantity
1.45 g
Type
reactant
Smiles
C(C)(=O)N(C=1NC(C=2NC=NC2N1)=O)C(C)=O
Name
Quantity
9 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool for several minutes
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hr
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The toluene was decanted off
CUSTOM
Type
CUSTOM
Details
the residue triturated several times with benzene
ADDITION
Type
ADDITION
Details
Methanol (10 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 40% aqueous methylamine (10 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated on a steam bath for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The water and methylamine were removed under reduced pressure, ethanol (10 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was thoroughly extracted with boiling methanol (700 ml total)
CUSTOM
Type
CUSTOM
Details
the combined extracts evaporated
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with cold ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
OCCOCN1C=2N=C(NC(C2N=C1)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 21.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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